molecular formula C5H13ClN2O2S B6220379 (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride CAS No. 2323066-16-4

(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride

Cat. No.: B6220379
CAS No.: 2323066-16-4
M. Wt: 200.7
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Description

(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrrolidine ring, a sulfonamide group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with sulfonyl chloride under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyrrolidine-3-sulfonamide: Lacks the hydrochloride salt, which may affect its solubility and reactivity.

    N-methylpyrrolidine-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties.

Uniqueness

(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride is unique due to its specific combination of a pyrrolidine ring, a sulfonamide group, and a hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2323066-16-4

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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